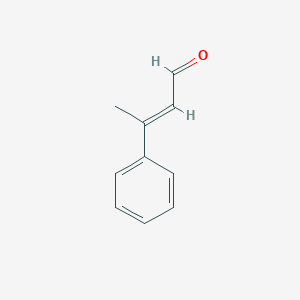
2-Propenal, 3-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenal, 3-methyl-3-phenyl- is a chemical compound also known as alpha-methylcinnamaldehyde. It is a yellow liquid with a strong odor commonly used in perfumes, flavorings, and food additives. In recent years, scientific research has focused on the potential applications of this compound in various fields, including medicine and biology.
Wirkmechanismus
The mechanism of action of 2-Propenal, 3-methyl-3-phenyl- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and tumor-promoting pathways.
Biochemische Und Physiologische Effekte
2-Propenal, 3-methyl-3-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and migration of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Propenal, 3-methyl-3-phenyl- in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-Propenal, 3-methyl-3-phenyl-. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in combination with other anti-cancer compounds to enhance its efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects or limitations of its use in clinical settings.
In conclusion, 2-Propenal, 3-methyl-3-phenyl- is a chemical compound with potential applications in medicine and biology. Its anti-inflammatory and anti-tumor properties make it a promising candidate for cancer treatment, and its use in lab experiments can provide valuable insights into the mechanisms of cell death and oxidative stress. However, further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects of its use.
Synthesemethoden
The synthesis of 2-Propenal, 3-methyl-3-phenyl- can be achieved through several methods, including the reaction of cinnamaldehyde with methylmagnesium iodide, the reaction of benzaldehyde with acetone, and the reaction of benzaldehyde with methyl vinyl ketone. The most commonly used method is the reaction of cinnamaldehyde with methylmagnesium iodide.
Wissenschaftliche Forschungsanwendungen
2-Propenal, 3-methyl-3-phenyl- has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In biology, it has been used as a tool to study the effects of oxidative stress on cells and to investigate the mechanisms of cell death.
Eigenschaften
CAS-Nummer |
1196-67-4 |
|---|---|
Produktname |
2-Propenal, 3-methyl-3-phenyl- |
Molekularformel |
C3H8N2O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
(E)-3-phenylbut-2-enal |
InChI |
InChI=1S/C10H10O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-8H,1H3/b9-7+ |
InChI-Schlüssel |
IEARORYJISZKGK-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\C=O)/C1=CC=CC=C1 |
SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC=O)C1=CC=CC=C1 |
Synonyme |
3-Phenyl-2-butenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



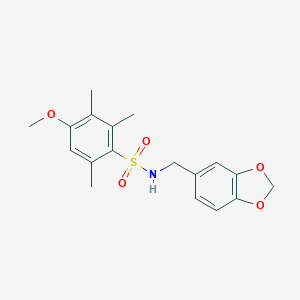
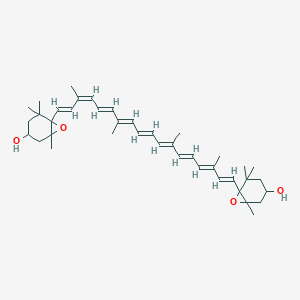

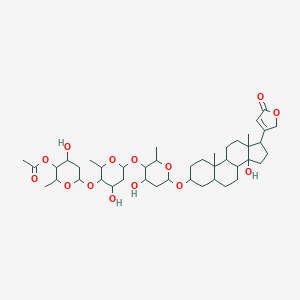
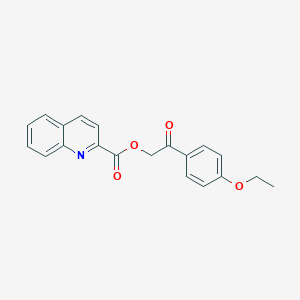
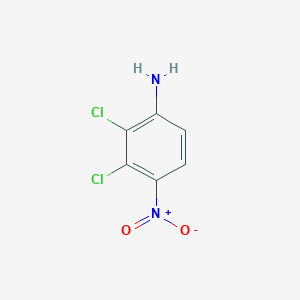


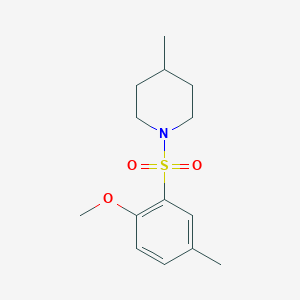
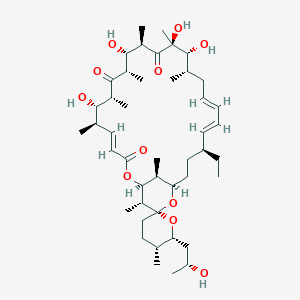
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
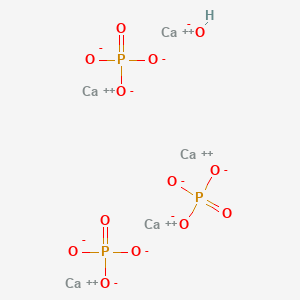
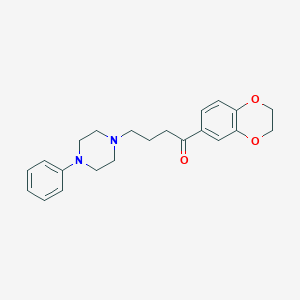
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)